Journal Name:Food Engineering Reviews
Journal ISSN:1866-7910
IF:6.738
Journal Website:http://www.springer.com/food+science/journal/12393
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:15
Publishing Cycle:
OA or Not:Not
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2022-04-01 , DOI:
10.2118/209815-pa
Summary When reservoir fluids are confined by nanoscale pores, pronounced changes in fluid properties and phase behavior will occur. This is particularly significant for the natural gas huff ‘n’ puff (HNP) process as a means of enhanced oil recovery (EOR) technology in unconventional reservoirs. There have been considerable scientific contributions toward exploring the EOR mechanisms, yet almost none considered the effects of nanopore confinement and its proportion on the oil recovery dynamics. To bridge this gap, we developed an approach to calculate fluid phase equilibrium in nanopores by modifying the Rachford-Rice equation and Peng-Robinson equation of state (PR-EOS), completed by considering the shifts of fluid critical properties and oil/gas capillary pressure. Afterward, the effect of nanopore radius (rp) on the phase behavior between the injected natural gas and oil was thoroughly investigated. Compositional simulation was performed using a rigorously calibrated model based on typical properties of a tight reservoir to investigate the production response of natural gas HNP, including the effects of nanopore confinement and its proportion. We demonstrated that the critical pressure and temperature of fluid components decreased with the reduction in rp, especially for heavy constitunts. The saturation pressure, density, and viscosity of the oil in the presence of natural gas all declined linearly with 1/rp in the confined space. The suppression of fluid saturation pressure was indicative of an extended single-phase oil flow period during production. The cumulative oil production was approximately 12% higher if the confinement effect was considered in simulation. Moreover, the average reservoir pressure declined rapidly resulting from this effect, mainly caused by the intensified in-situ gas/oil interaction in nanopores. The results of this paper supplement earlier findings and may advance our understanding of nanopore confinement during natural gas HNP, which are useful for field-scale application of this technique.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2022-02-01 , DOI:
10.2118/207912-pa
Summary Several laboratory experiments demonstrated that the use of sodium hydroxide could increase the solution pH and reduce the adsorption of anionic surfactants. However, a better understanding of rock-oil-brine interactions and their effect on surfactant adsorption during alkaline-surfactantpolymer (ASP) flooding is needed for realistic and representative estimations of surfactant adsorption levels. Therefore, this study presents a novel approach to capture these interactions and better predict their effect on surfactant adsorption as well as effluent concentrations of surfactant and various aqueous species using the Phreeqc simulator. Currently, surface complexation models (SCMs) consider rock-brine, oil-brine, and surfactant-brine reactions. In this work, four new surface complexation reactions with intrinsic stability constants that honor oil-surfactant interactions have been proposed for the first time and then validated against experimental data reported in the literature. In addition, we analyzed the effect of various parameters on surface adsorption under harsh conditions of high temperature and high salinity using the proposed SCM. The results showed that the developed surfactant-based SCM is capable of estimating surfactant adsorption and its concentration in the effluent during chemical floods. The model was validated against two sets of ASP corefloods from the literature including single-phase and two-phase dynamic surfactant adsorption studies. The findings highlighted that oil-surfactant surface complexation reactions are important and should be captured for a more representative and accurate estimation of surfactant adsorption during chemical flooding. Moreover, the detailed and comprehensive analysis showed that surfactant adsorption increased and its concentration in the effluent decreased with the increase in temperature of the chemical flood. The latter shows that the adsorption process is endothermic and it is more of chemisorption as opposed to physio-adsorption. It was also showed that a decrease in water total salinity decreases the surfactant adsorption on the rock surface, which is related to the increase in the repulsive forces between the rock surface and adsorbed species. Additionally, with the increase in surfactant concentration in the chemical flood, surfactant concentration in the effluent increases, with a slight increase in surfactant adsorption. This slight increase in adsorption can be neglected compared with the injected and produced masses of the surfactant that are proportional. Moreover, the effect of sulfate spiking is significant where the increase in sulfate concentration reduces the surfactant adsorption. Furthermore, it is worth highlighting that the lowest surfactant adsorption levels were achieved through injected water dilution; less than 0.1 mg/g of rock. This is the first study to test a novel formulation of SCM considering the oil-surfactant effect on surfactant adsorption properties. The proposed framework to estimate surfactant adsorption is conducted for high-temperature and high-salinity reservoir conditions. Thus, it could be used in numerical reservoir simulators to estimate oil recovery due to wettability alteration by chemical flooding in carbonates, which will be investigated in our future work. The surfactant adsorption mechanisms during chemical flooding are very case-dependent and hence, the findings of this study cannot be generalized.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2021-12-23 , DOI:
10.2118/208612-pa
Summary Benchmarking the recovery factor and production performance of a given reservoir against applicable analogs is a key step in field development optimization and a prerequisite in understanding the necessary actions required to improve hydrocarbon recovery. Existing benchmarking methods are principally structured to solve specific problems in individual situations and, consequently, are difficult to apply widely and consistently. This study presents an alternative empirical analog benchmarking workflow that is based upon systematic analysis of more than 1,600 reservoirs from around the world. This workflow is designed for effective, practical, and repeatable application of analog analysis to all reservoir types, development scenarios, and production challenges. It comprises five key steps: (1) definition of problems and objectives; (2) parameterization of the target reservoir; (3) quantification of resource potential; (4) assessment of production performance; and (5) identification of best practices and lessons learned. Problems of differing nature and for different objectives require different sets of analogs. This workflow advocates starting with a broad set of parameters to find a wide range of analogs for quantification of resource potential, followed by a narrowly defined set of parameters to find relevant analogs for assessment of production performance. During subsequent analysis of the chosen analogs, the focus is on isolating specific critical issues and identifying a smaller number of applicable analogs that more closely match the target reservoir with the aim to document both best practices and lessons learned. This workflow aims to inform decisions by identifying the best-in-class performers and examining in detail what differentiates them. It has been successfully applied to improve hydrocarbon recovery for carbonate, clastic, and basement reservoirs globally. The case studies provided herein demonstrate that this workflow has real-world utility in the identification of upside recovery potential and specific actions that can be taken to optimize production and recovery.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2021-12-01 , DOI:
10.2118/206184-pa
Summary Nuclear magnetic resonance (NMR)-based interpretation models are commonly calibrated using laboratory ambient core NMR measurements. For applying the core calibrated models to downhole NMR logging interpretation, the difference between the NMR responses measured at ambient and reservoir temperature needs to be evaluated. The temperature dependence of NMR relaxation time in high-quality (HQ) carbonate reservoirs has been studied, and NMR temperature dependence models were established using data analytic methods. In this paper, we extend our early studies on temperature dependence of NMR relaxation time to low-quality (LQ) carbonate formations. For more than 95% of the LQ samples investigated, NMR relaxation time shows a positive correlation with temperature. The correlation is similar to that observed in HQ carbonate rocks but slightly less significant. Temperature-dependent correlations for predicting the geometric mean of NMR transverse relaxation time (T2,GM) from a measured temperature to any other temperature were derived from HQ to LQ carbonate rocks independently first, then a unified T2,GM correlation was derived including both the HQ and LQ carbonate reservoirs. Predicting NMR transverse relaxation time T2 distribution from one temperature to other temperatures was achieved using a dimension reduction approach involving the principal component analysis (PCA) technique. It was found that the T2 distributions at any given temperature for both HQ and LQ carbonate reservoirs can be predicted robustly from the T2 distributions at the ambient temperature by representing the T2 distributions with principal components (PCs) at the ambient temperature and then using these PCs to predict the PCs at a different temperature. The optimal number of PC components depends on the multimodality of the T2 distribution. This work extends the validity range of the data analytic methods, in particular parameter and dimension reduction methods, that quantify the temperature dependence of carbonate NMR properties. The new NMR temperature model enables the integration of NMR laboratory studies and downhole measurements for advanced petrophysical analyses in a wide range of carbonate reservoirs.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2021-09-22 , DOI:
10.2118/206744-pa
Summary Geoscientific and engineering experiments in petrophysics, rock physics, and rock mechanics depend on multiple, costly, and sometimes rare samples used to characterize the properties of natural rocks. Testing these samples helps in modeling various hydrocarbon recovery and stimulation scenarios, as well as understanding the fluid-rock interactions in the subsurface under various pressure and temperature conditions. Over the last decade, 3D printing has matured to become a more commonly available tool to enable repeatable experiments with controllable materials and pore system geometries to investigate petrophysical, geomechanical, and geophysical properties of porous rocks. This review introduces the development, characteristics, and capabilities of 3D printing technology that are specifically used in research. Applications in the realm of petrophysics highlight the issues of replicating the pore network geometry and subsurface physics, aiming at understanding fluid flow in porous media problems. Using 3D-printed models in rock mechanics experiments focuses on generating comparable geomechanical properties and reproducing fractures, joint surfaces, and other rock structures, whereas in rock physics, geophysical forward modeling is highlighted to take advantage of 3D printing technology. By summarizing the recent advances in 3D printing as applied to petrophysics, rock physics, and rock mechanics, this review paper presents the current state of the art and the challenges in scale, cost, time, and materials, as well as the directions for advancing this frontier discipline to answer various fundamental questions regarding porous media research using 3D printing technology.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2021-08-17 , DOI:
10.2118/200409-pa
Summary An alkaline-surfactant-polymer (ASP) project in the Instow field, Upper Shaunavon Formation in Saskatchewan, Canada, was planned in three phases. The first two multiwell pattern phases are nearing completion. Beginning in 2007, an ASP solution was injected into Phase 1. Phase 1 polymer drive injection began in 2011 after injection of 37% pore volume (PV) ASP solution. Coincident with the polymer drive injection into Phase 1, Phase 2 ASP solution injection began. Phase 2 polymer drive began in 2016 after injection of 55% PV ASP solution. Polymer solution injection for the polymer drives of both phases continues in both phases with Phase 1 and Phase 2 injected volumes being 55 and 42% PV as of August 2019, respectively. Phase 1 and Phase 2 oil cut response to ASP injection showed an increase of approximately four times from 3.2% to a peak of 13.0% for Phase 1 and Phase 2 oil cut increased from 1.8% to a peak of 14.8%, approximately eightfold. Oil rates increased from approximately 3200 m3/m (20 127 bbl/m) at the end of water injection to a peak of 8300 m3/m (52 220 bbl/m) in Phase 1 and from 1230 m3/m (7 736 bbl/m) to 6332 m3/m (39 827 bbl/m) in Phase 2. Phase 1 pattern analysis indicates that the PV of ASP solution injected varied from 13% to 54% PV of ASP. Oil recoveries after the start of ASP solution injection in the different patterns ranged from 2.3% original oil in place (OOIP) up to 21.3% OOIP with lower oil recoveries generally correlating with lower volumes of ASP solution injected. Wells in common to the two phases of the project show increased oil cut and oil rate responses to chemical injection from both Phases 1 and 2. Total oil recovery as of August 2019 is 60% OOIP for Phase 1 and 62% OOIP for Phase 2. Phase 1 economic analysis indicated chemical and operation cost was approximately CAD 26/bbl, resulting in the decision to move forward with Phase 2.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2021-11-09 , DOI:
10.2118/208579-pa
Summary Capillary pressure plays an essential role in controlling multiphase flow in porous media and is often difficult to be estimated at subsurface conditions. The Leverett capillary pressure function J provides a convenient tool to address this shortcoming; however, its performance remains poor where there is a large scatter in the scaled data. Our aim, therefore, was to reduce the gaps between J curves and to develop a method that allows accurate scaling of capillary pressure. We developed two mathematical expressions based on permeability and porosity values of 214 rock samples taken from North America and the Middle East. Using the values as grouping features, we used pattern-recognition algorithms in machine learning to cluster the original data into different groups. In each wetting phase saturation, we were able to quantify the gaps between the J curves by determining the ratio of the maximum J to the minimum J. Graphical maps were developed to identify the corresponding group for a new rock sample after which the capillary pressure is estimated using the average J curve of the identified group and the permeability and porosity values of the rock sample. This method also provides better performance than the flow zone indicator (FZI) approach. The proposed technique was validated on six rock types and has successfully generated average capillary pressure curves that capture the trends and values of the experimentally measured data by mercury injection. Moreover, the proposed methodology in this study provides an advanced and a machine-learning-oriented approach for rock typing. In this paper, we provide a reliable and easy-to-use method for capillary pressure estimation in the absence of experimentally measured data by mercury injection.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2022-03-01 , DOI:
10.2118/209788-pa
Summary Well interference directly impacts well spacing optimization and well economics, thus it has received significant attention. Observed in many unconventional reservoirs, well interference is mainly attributed to connection of hydraulic fractures. Few studies have compared the hydraulic fracture connection during stimulation with that during the production period. This study connects these two aspects by leveraging the low-frequency distributed acoustic sensing (LF-DAS) signals acquired during the stimulation and the daily production data of 23 horizontal wells in the Denver-Julesburg (DJ) Basin. Strong cross-formation communication between Niobrara and Codell has been identified from both LF-DAS and production data. Interwell fracture connection could divert up to 80% of a shut-in well’s production to the offset well in the adjacent formation, revealing that well interference can be evaluated through random shut-ins of wells during production. Further, fracture connection in LF-DAS data is observed between Codell wells but rarely between Niobrara wells. Given the average Codell well spacing of 1,270 ft and Niobrara well spacing of 650 ft, we observe that the half-length of the stimulated hydraulic fractures in Codell wells is significantly longer than that of Niobrara wells. This study also confirms that stronger well interference during production correlates with strong fracture connection identified from LF-DAS.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2022-03-01 , DOI:
10.2118/209621-pa
Summary The reservoir geomechanics simulator (RGMS or RGM simulator), a geomechanics simulator based on the finite element method and parallelized using the Message Passing Interface (MPI), is developed in this work to model the stresses and deformations in subsurface systems. RGMS can be used standalone or coupled with flow and transport models. pTOUGH+HYDRATE (pT+H) V1.5, a parallel MPI-based version of the serial TOUGH+HYDRATE (T+H) V1.5 code that describes mass and heat flow in hydrate-bearing porous media, is also developed. Using the fixed-stress split iterative scheme, RGMS is coupled with the pT+H V1.5 to investigate the geomechanical responses associated with gas production from hydrate accumulations. In the second paper of this series, the parallel performance of the codes is tested on the Texas A&M University Ada Linux cluster using up to 512 processes and on a Mac Pro computer with 12 processes. The investigated problems are: Group 1: Geomechanical problems solved by RGMS in 2D Cartesian and cylindrical domains and a 3D problem, involving 4×106 and 3.375×106 elements, respectively; Group 2: Realistic problems of gas production from hydrates using pT+H V1.5 in 2D and 3D systems with 2.45×105 and 3.6× 106 elements, respectively; Group 3: The 3D problems in Group 2 solved with the coupled RGMS-pT+H V1.5 simulator, fully accounting for geomechanics. Two domain partitioning options are investigated on the Ada Linux cluster and the Mac Pro, and the code parallel performance is monitored. On the Ada Linux cluster using 512 processes, the simulation speedups (a) of RGMS are 218.89, 188.13, and 284.70 in the Group 1 problems, (b) of pT+H V1.5 are 174.25 and 341.67 in the Group 2 cases, and (c) of the coupled simulators are 134.97 and 331.80 in the Group 3 cases. The results produced in this work show the necessity of using full geomechanics simulators in marine hydrate-related studies because of (a) the associated pronounced geomechanical effects on production and displacements and (b) the effectiveness of the parallel simulators developed in this study, which can be the only realistic option in these complex simulations of large multidimensional domains.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2022-04-01 , DOI:
10.2118/209811-pa
Summary A novel technique to predict porosity from mechanical specific energy (MSE), as measured using a downhole drilling dynamics tool, is proposed. The method is based on the fundamental conservation of energy principle and uses rock physics to establish a relationship between the drillability of a rock, its lithological properties, and its porosity. This new technique is particularly useful for formation evaluation of carbonate reef reservoirs drilled using the pressurized mud cap drilling (PMCD) technique. Under these conditions, the near-wellbore formation is often deeply invaded by drilling fluids and cuttings, which make interpretation of conventional logs unreliable and difficult. Since drilling measurements are relatively unaffected by this invasion, porosity determinations from MSE can provide a valuable supplement to conventional logging suites.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
农林科学1区 | FOOD SCIENCE & TECHNOLOGY 食品科技2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.10 | 27 | Science Citation Index Expanded | Not |
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